
2,2-Diphenylaceanthrylen-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenylaceanthrylen-6(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylaceanthrylen-6(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves scaling up laboratory methods to larger reactors, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenylaceanthrylen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This could involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This might involve replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenylaceanthrylen-6(2H)-one could have various applications in scientific research, including:
Chemistry: Studying its reactivity and properties to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating its potential biological activity, such as interactions with enzymes or receptors.
Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.
Industry: Using it in the synthesis of advanced materials or as a precursor for other chemical products.
Wirkmechanismus
The mechanism of action of 2,2-Diphenylaceanthrylen-6(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and triggering various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Known for its use as a radical scavenger in antioxidant studies.
Anthracene: Another polycyclic aromatic hydrocarbon with applications in organic electronics and photochemistry.
Uniqueness
2,2-Diphenylaceanthrylen-6(2H)-one might be unique due to its specific ring structure and functional groups, which could confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76664-88-5 |
|---|---|
Molekularformel |
C28H18O |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2,2-diphenylaceanthrylen-6-one |
InChI |
InChI=1S/C28H18O/c29-27-22-15-8-7-14-21(22)24-18-28(19-10-3-1-4-11-19,20-12-5-2-6-13-20)25-17-9-16-23(27)26(24)25/h1-18H |
InChI-Schlüssel |
KLFXQCAEFKYRLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


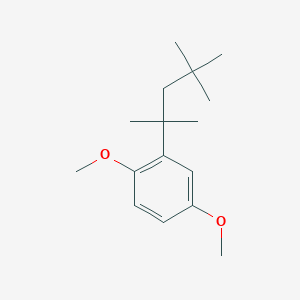
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
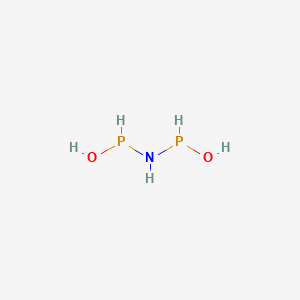
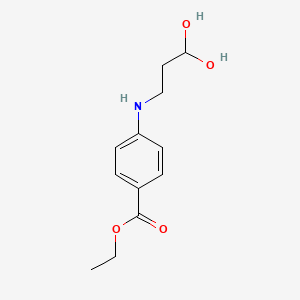
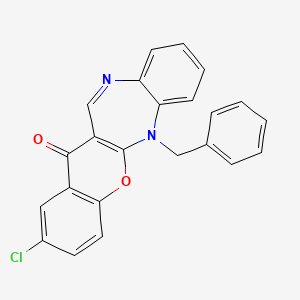
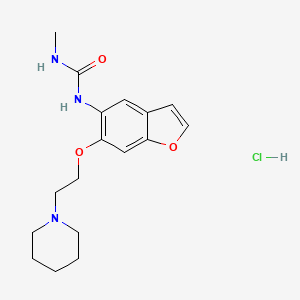
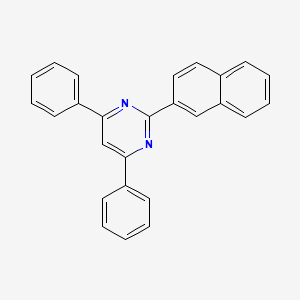
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
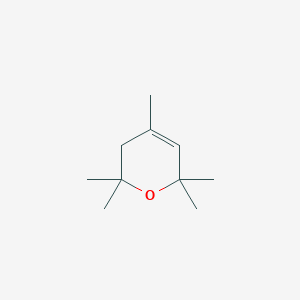
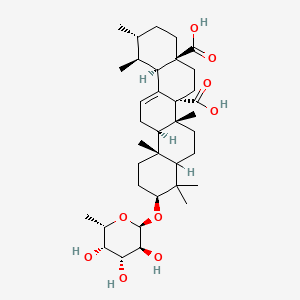
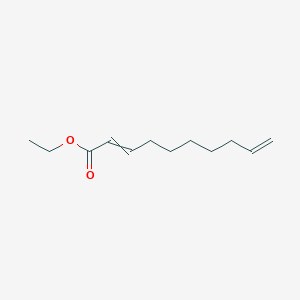


acetate](/img/structure/B14433018.png)
